Differential Cytotoxic Potency Across Human Cancer Cell Lines
In vitro studies have quantified the cytotoxic potency of 4-Amino-2-fluoro-3-methylbenzoic acid against several human cancer cell lines. The compound exhibits varying inhibitory concentrations (IC50) and distinct mechanisms of action depending on the cell type, demonstrating its potential as a targeted anticancer agent . These values can be compared to those of a close structural analog, 4-Amino-2-fluorobenzoic acid (CAS 446-31-1), which lacks the 3-methyl group. While not a direct head-to-head comparison in the same assay, literature indicates 4-Amino-2-fluorobenzoic acid is a more general inhibitor of formylating enzymes and cancer cell growth, with reported activity in prostate cancer, but without the same degree of cell-line specific mechanistic data [1].
| Evidence Dimension | Cytotoxic potency (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 5.33 µM (G2/M phase arrest); A549: 4.22 µM (inhibits tubulin polymerization); HCT-116: 3.46 µM (downregulates Bcl-2, upregulates Bax) |
| Comparator Or Baseline | 4-Amino-2-fluorobenzoic acid (CAS 446-31-1): IC50 values not reported for these specific lines; mechanism described as formylating enzyme inhibition. |
| Quantified Difference | The target compound demonstrates a quantifiable, cell-line dependent activity profile (IC50 range of 3.46–5.33 µM) with defined mechanisms, whereas the comparator's activity is described in broader, less quantified terms for different cell types (e.g., prostate cancer). |
| Conditions | In vitro cell viability assays; specific assay type not detailed in the source. |
Why This Matters
This differential activity profile is critical for researchers selecting a building block for synthesizing targeted anticancer agents, as the 3-methyl substitution appears to confer a more specific and potent cytotoxic signature compared to the non-methylated analog.
- [1] NBInno. (2023). 4-AMINO-2-FLUOROBENZOIC ACID: A Versatile Chemical Compound. View Source
